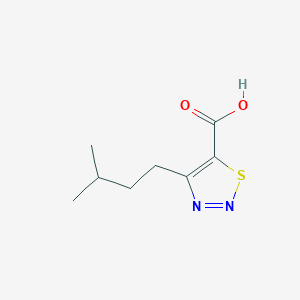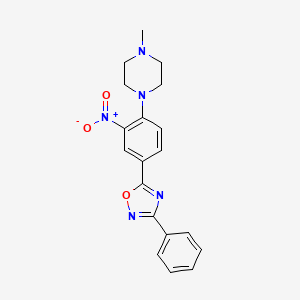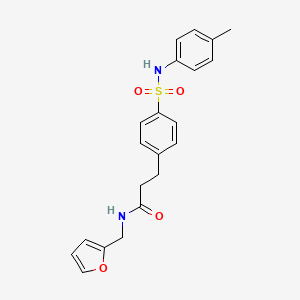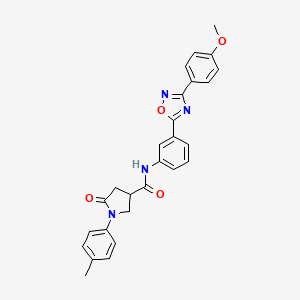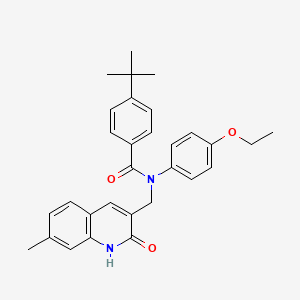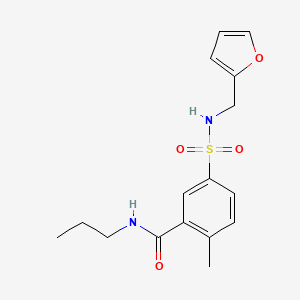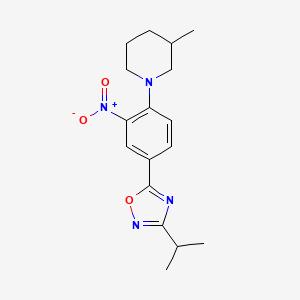
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide, also known as TBOA, is a compound that has been extensively studied in scientific research. TBOA belongs to the class of oxadiazole derivatives, which have been found to have various biological activities.
Mecanismo De Acción
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide acts by binding to the glutamate transporter, which is responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting the glutamate transporter, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory neurotransmission.
Biochemical and Physiological Effects:
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has also been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has several advantages for use in lab experiments. It is a potent and selective glutamate transporter inhibitor, which makes it an excellent tool for studying glutamate neurotransmission. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide is also relatively stable and can be stored for long periods, making it a convenient compound to work with.
However, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide also has poor bioavailability, which can limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide. One potential avenue of research is to investigate its potential as a treatment for neurological disorders such as epilepsy and stroke. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has been shown to have neuroprotective effects in animal models, and further research could explore its therapeutic potential in humans.
Another future direction is to investigate the potential of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide as a tool for studying the role of glutamate neurotransmission in various neurological disorders. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide could be used to selectively inhibit glutamate transporters in animal models, allowing researchers to study the effects of increased glutamate neurotransmission on disease pathology.
Conclusion:
In conclusion, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide is a compound that has been extensively studied for its potential as a glutamate transporter inhibitor. It has several advantages for use in lab experiments, including its potency and selectivity. However, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide also has some limitations, including its low solubility in water and poor bioavailability. There are several future directions for research on N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide, including investigating its potential as a treatment for neurological disorders and as a tool for studying glutamate neurotransmission in disease pathology.
Métodos De Síntesis
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 4-tert-butylphenylhydrazine with 2-methylbenzoyl chloride to form the intermediate compound, which is then reacted with 3-chloropropionic acid to produce N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has been extensively studied for its potential as a glutamate transporter inhibitor. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has been found to inhibit the uptake of glutamate, which can lead to increased levels of glutamate in the synaptic cleft, resulting in increased excitatory neurotransmission.
Propiedades
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-5-6-8-17(14)20(25)22-13-18-23-19(24-26-18)15-9-11-16(12-10-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIHNQVKZKYMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

